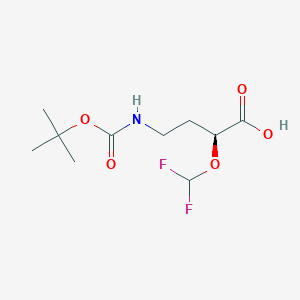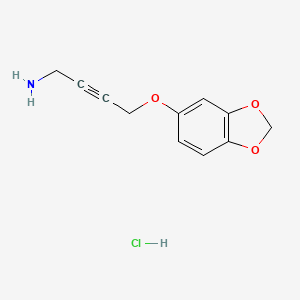
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, also known as CMMP, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cellular processes that rely on microtubules.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to induce cell cycle arrest in cancer cells, leading to apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been found to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide is its potential as a selective anticancer agent with low toxicity in normal cells. However, its mechanism of action may also affect normal cellular processes that rely on microtubules, leading to potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide for maximum efficacy.
Zukünftige Richtungen
For (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide research include further studies on its mechanism of action and potential side effects, as well as its efficacy in combination with other anticancer agents. Additionally, studies on the pharmacokinetics and pharmacodynamics of (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide are needed to determine its optimal dosage and administration for clinical use.
Synthesemethoden
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with malononitrile and ethyl cyanoacetate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methoxyaniline to yield (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-14(12-19)18(21)20-16-5-3-4-6-17(16)23-2/h3-11H,1-2H3,(H,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTDQBVIIGHTGZ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)


![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)
![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)

![2-({1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2773190.png)